molecular formula C27H42O9 B586695 Tetrahydro 11-Deoxycorticosterone 3 CAS No. 56162-36-8

Tetrahydro 11-Deoxycorticosterone 3

カタログ番号: B586695
CAS番号: 56162-36-8
分子量: 510.624
InChIキー: FHNOSGJSTZJIRI-RVBRMEHISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydro 11-Deoxycorticosterone 3, also known as Tetrahydro 11-Deoxycorticosterone 3, is a useful research compound. Its molecular formula is C27H42O9 and its molecular weight is 510.624. The purity is usually 95%.
BenchChem offers high-quality Tetrahydro 11-Deoxycorticosterone 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro 11-Deoxycorticosterone 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNOSGJSTZJIRI-RVBRMEHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858446
Record name (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56162-36-8
Record name (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Structure and Properties of Tetrahydro-11-deoxycorticosterone (THDOC): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydro-11-deoxycorticosterone (3


,5

-THDOC) represents a critical class of endogenous neurosteroids derived from the mineralocorticoid precursor deoxycorticosterone.[1][2] Unlike its genomic precursors, THDOC functions primarily as a potent allosteric modulator of the

-aminobutyric acid type A (GABA

) receptor.[1] Its physiological significance lies in its ability to rapidly alter neuronal excitability in response to acute stress, pregnancy, and the ovarian cycle.

This guide provides a rigorous technical analysis of THDOC, ranging from its stereochemical architecture to its specific interaction with extrasynaptic GABA


 receptor isoforms. It includes validated experimental protocols for researchers investigating tonic inhibition and neurosteroidogenesis.

Part 1: Molecular Architecture & Physicochemical Profile[1][2]

The biological activity of THDOC is strictly dictated by its stereochemistry. The reduction of the A-ring to the 5


 configuration and the ketone at C3 to the 3

-hydroxyl group is essential for high-affinity binding to the neurosteroid site on the GABA

receptor.
Structural Specifications
  • IUPAC Name: 3

    
    ,21-dihydroxy-5
    
    
    
    -pregnan-20-one[1][2][3][4][5]
  • Common Name: Allo-tetrahydrodeoxycorticosterone (THDOC)[1][2]

  • Core Skeleton: Pregnane (C21 steroid nucleus)[1][2]

  • Key Functional Groups:

    • C3-OH: Must be in the

      
       (axial) orientation for receptor activation.[1] The 
      
      
      
      -isomer is largely inactive.[1]
    • C5-H: The 5

      
       (trans) ring fusion creates a planar A/B ring junction, preferred for the transmembrane binding pocket.[1]
      
    • C21-OH: Distinguishes THDOC from allopregnanolone (which lacks the C21 hydroxyl).[1][2]

Physicochemical Properties Table[2][6]
PropertyValue / DescriptionExperimental Relevance
Molecular Formula C

H

O

Mass spectrometry identification (

334.[1][2]5)
Molecular Weight 334.49 g/mol Calculation of molarity for dosing
LogP (Lipophilicity) ~4.2High membrane permeability; crosses BBB rapidly; requires carriers (e.g., cyclodextrin) for aqueous solubility.[1][2]
Topological Polar Surface Area 57.5

Indicates good passive transport across membranes.[1][2]
Solubility (Water) < 10

g/mL
Critical: Stock solutions must be prepared in DMSO or Ethanol.[1][2]
pKa Non-ionizable (neutral)pH of experimental buffer does not alter charge state.[1][2]

Part 2: Biosynthetic Pathway[1][2]

THDOC is synthesized de novo in the brain (neurosteroid) or peripherally in the adrenal cortex. The pathway involves the sequential reduction of the double bond in the A-ring of deoxycorticosterone (DOC).

Enzymatic Cascade
  • Precursor: Deoxycorticosterone (DOC), a mineralocorticoid.[1][2]

  • Rate-Limiting Step: 5

    
    -Reductase (Type I)  reduces DOC to 5
    
    
    
    -dihydrodeoxycorticosterone (5
    
    
    -DHDOC).[1][2] This is an irreversible step.
  • Activation Step: 3

    
    -Hydroxysteroid Dehydrogenase (3
    
    
    
    -HSD)
    converts 5
    
    
    -DHDOC to 3
    
    
    ,5
    
    
    -THDOC.[1][2][6] This step acts as a molecular switch, turning a potentially genomic steroid into a rapid-acting ion channel modulator.[1]

Biosynthesis DOC Deoxycorticosterone (DOC) Reductase 5α-Reductase (Type I) DOC->Reductase DHDOC 5α-Dihydrodeoxycorticosterone (5α-DHDOC) HSD 3α-HSD (AKR1C family) DHDOC->HSD THDOC 3α,5α-THDOC (Active Neurosteroid) Reductase->DHDOC Reduction of Δ4,5 double bond HSD->THDOC Reduction of C3 ketone to 3α-OH

Figure 1: Enzymatic biosynthesis of THDOC from its mineralocorticoid precursor.[1][2]

Part 3: Pharmacodynamics & Mechanism of Action

THDOC acts as a Positive Allosteric Modulator (PAM) of the GABA


 receptor.[7][8] Unlike benzodiazepines, which require the 

subunit, THDOC can modulate receptors containing only

and

subunits, but it exhibits high efficacy at

-subunit containing receptors
.
The "Tonic Inhibition" Paradigm
  • Synaptic Receptors (

    
    -containing):  Mediate phasic inhibition (IPSCs).[1][2] THDOC prolongs the decay time of these currents.
    
  • Extrasynaptic Receptors (

    
    -containing):  Located outside the synapse, these receptors are sensitive to ambient GABA levels.[1] THDOC dramatically enhances the open probability of these receptors, increasing the "tonic" chloride current that shunts neuronal excitability.
    
Binding Site

Recent structural biology (cryo-EM) suggests the neurosteroid binding site is located in the transmembrane domain, at the interface between the


 and 

subunits, distinct from the benzodiazepine site. The 3

-hydroxyl group forms a critical hydrogen bond with a glutamine residue (e.g., Gln241 in

1) in the M1 helix.

Mechanism THDOC THDOC (Lipophilic) Membrane Neuronal Membrane (Lateral Diffusion) THDOC->Membrane Accumulates in lipid bilayer GABA_R GABA-A Receptor Synaptic (αβγ) Extrasynaptic (αβδ) Membrane->GABA_R Accesses TM binding site Effect_Phasic Phasic Inhibition (Prolonged Decay) GABA_R->Effect_Phasic Modulates γ2 isoforms Effect_Tonic Tonic Inhibition (Increased Shunt Current) GABA_R->Effect_Tonic Potentiates δ isoforms (High Efficacy)

Figure 2: Mechanism of THDOC modulation on synaptic vs. extrasynaptic GABA signaling.[1][2]

Part 4: Experimental Protocol: Electrophysiological Characterization

Objective: To measure the THDOC-mediated enhancement of tonic GABAergic current in dentate gyrus granule cells or thalamocortical neurons.

Method: Whole-Cell Patch-Clamp (Voltage Clamp).[1][2][9]

Solution Preparation (Self-Validating Step)
  • Stock Solution: Dissolve THDOC in 100% DMSO to 10 mM. Store at -20°C.

  • Working Solution: Dilute stock in Artificial Cerebrospinal Fluid (aCSF) to 10–100 nM immediately before use.[1]

    • Validation: Final DMSO concentration must be < 0.1%. Run a vehicle control (0.1% DMSO only) to ensure DMSO is not altering membrane resistance.[1]

Internal Pipette Solution (High Chloride)

To maximize the signal-to-noise ratio of the chloride current at negative holding potentials:

  • Composition: 140 mM CsCl (blocks K+ channels), 1 mM MgCl

    
    , 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP.[1] pH 7.3 with CsOH.
    
  • Causality: Using CsCl shifts

    
     to ~0 mV.[1] Holding the cell at -60 mV creates a large driving force for Cl-, resulting in a robust inward current when GABA channels open.[1]
    
Recording Workflow
  • Establish Whole-Cell: Obtain a G

    
     seal, break in, and clamp at -60 mV.[1][2]
    
  • Stabilization: Allow 5 minutes for intracellular dialysis. Monitor series resistance (

    
    ).[1][2] If 
    
    
    
    changes by >20%, discard cell.
  • Baseline Recording: Perfuse aCSF containing kynurenic acid (3 mM) (blocks glutamate) and TTX (0.5

    
    M)  (blocks action potentials).[1][2] Record baseline holding current for 3-5 minutes.[1]
    
  • THDOC Application: Perfuse THDOC (e.g., 100 nM) + exogenous GABA (5

    
    M) if relying on controlled agonist levels, or THDOC alone to modulate ambient GABA.[1][2]
    
  • Quantification (The "Bicuculline Shift"):

    • After the THDOC effect stabilizes, apply Bicuculline (20

      
      M)  or Gabazine .
      
    • The holding current will shift outward (positive direction) as all GABA

      
       channels close.
      
    • Calculation:

      
      .[1][2]
      
    • Compare

      
       in Control vs. THDOC phases.
      

Part 5: Therapeutic Implications & Translational Scope[1][2]

Stress Response

THDOC levels rise significantly during acute stress (HPA axis activation).[1][2] This serves as a homeostatic brake, increasing tonic inhibition to prevent excitotoxicity and anxiety. Dysregulation of this synthesis is implicated in panic disorders.

Catamenial Epilepsy

Fluctuations in progesterone and its metabolites (like THDOC) during the menstrual cycle can alter


-subunit expression.[1][2] Withdrawal of neurosteroids (premenstrually) leads to a loss of tonic inhibition, lowering seizure threshold. THDOC analogs are under investigation as "neurosteroid replacement" therapies.
Anesthesia

The mechanism of THDOC overlaps with anesthetics like propofol and etomidate. Understanding THDOC binding sites aids in designing safer anesthetics that maintain respiratory drive.

References

  • Reddy, D. S. (2010).[1][2] Neurosteroids: Endogenous role in the human brain and therapeutic potentials. Progress in Brain Research. Link

  • Stell, B. M., Brickley, S. G., Tang, C. Y., Farrant, M., & Mody, I. (2003).[1] Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by delta subunit-containing GABAA receptors.[1] Proceedings of the National Academy of Sciences. Link[1]

  • Wohlfarth, K. M., Bianchi, M. T., & Macdonald, R. L. (2002).[1] Enhanced neurosteroid potentiation of ternary GABA(A) receptors containing the delta subunit.[5][10] Journal of Neuroscience. Link

  • Hosie, A. M., Wilkins, M. E., da Silva, H. M., & Smart, T. G. (2006).[1] Endogenous neurosteroids regulate GABAA receptors through two discrete transmembrane sites. Nature. Link[1]

  • Porcello, D. M., et al. (2003).[1][2] Differential modulation of GABAA receptor subunit expression by neuroactive steroids.[3][5][11] Brain Research. Link

Sources

THDOC Distribution Dynamics: Rodent Brain Tissue vs. Plasma Quantitation

[1]

Executive Summary

Tetrahydrodeoxycorticosterone (THDOC) is a potent endogenous neurosteroid that acts as a positive allosteric modulator of GABA-A receptors.[1][2] Unlike traditional peripherally synthesized hormones that passively cross the blood-brain barrier (BBB), THDOC exhibits a dual-origin profile: it is synthesized in the adrenal cortex (fluctuating with stress) and locally within the central nervous system (neurosteroidogenesis).

For drug development professionals and neuroscientists, understanding the Brain-to-Plasma ratio (Kp,uu,brain) of THDOC is critical. While basal levels are low (<2 ng/mL) in both compartments, acute stress triggers a rapid, non-linear surge. Plasma concentrations can spike 10–20 fold, driving brain uptake, while local brain synthesis further amplifies concentrations in specific regions like the hippocampus and cortex. This guide details the quantitative distribution profiles and provides a validated LC-MS/MS workflow for precise measurement.

Part 1: Physiological Context & Biosynthesis

THDOC is a 3

3
The "Dual-Source" Paradigm
  • Peripheral Source: ACTH stimulates the adrenal zona fasciculata to release DOC. DOC crosses the BBB and is converted to THDOC by brain 5

    
    -reductase and 3
    
    
    -HSD.
  • Central Source: Glial cells and neurons express the enzymatic machinery to synthesize THDOC de novo from cholesterol, independent of adrenal input.

Biosynthetic Pathway Diagram

The following diagram illustrates the conversion from Cholesterol to THDOC, highlighting the critical enzymatic steps involving 5

THDOC_Biosynthesiscluster_enzymesCholesterolCholesterolPregnenolonePregnenoloneCholesterol->PregnenoloneMitochondrial Import (StAR)+ P450sccProgesteroneProgesteronePregnenolone->Progesterone3β-HSDDOCDeoxycorticosterone(DOC)Progesterone->DOCP450c21 (Adrenal/Brain)DHDOC5α-Dihydrodeoxycorticosterone(5α-DHDOC)DOC->DHDOC5α-Reductase(Rate Limiting)THDOCTHDOC(3α,21-dihydroxy-5α-pregnan-20-one)DHDOC->THDOC3α-HSDP450sccP450scc (CYP11A1)HSD3B3β-HSDP450c21P450c21 (CYP21)Reductase5α-ReductaseHSD3A3α-HSD

Figure 1: The biosynthetic pathway of THDOC.[4] Note that 5

2

Part 2: Quantitative Distribution Profile

The distribution of THDOC is highly state-dependent. Under basal conditions, levels are near the limit of quantitation (LOQ) for many standard assays. Under stress (e.g., swim stress, foot shock), levels rise dramatically.[5]

Comparative Concentration Table (Rodent)

Data synthesized from LC-MS/MS and RIA studies (Purdy et al., 1991; Reddy & Rogawski, 2002).

Physiological StateMatrixConcentration RangeUnit Conversion (approx.)[2][6]Primary Driver
Basal (Non-Stressed) Plasma < 1.0 - 2.0 ng/mL< 3 - 6 nMLow Adrenal Output
Brain (Whole) < 1.0 - 2.5 ng/g< 3 - 8 nMLow Local Synthesis
Acute Stress (15-30 min) Plasma 6.0 - 30.0 ng/mL19 - 95 nMHPA Axis Activation (Adrenal DOC)
Brain (Cortex) 5.0 - 15.0 ng/g15 - 47 nMPeripheral Uptake + Local Synthesis
Brain (Hippocampus) 8.0 - 20.0 ng/g25 - 63 nMHigh 5

-Reductase Activity

Key Distribution Insights:

  • Equilibrium: In basal states, the Brain:Plasma ratio is roughly 1:1.

  • Stress Dynamics: Upon stress, plasma DOC rises first. Brain THDOC levels follow with a slight delay but can achieve higher local concentrations than plasma in regions rich in steroidogenic enzymes (e.g., hippocampus), suggesting a "trapping" or amplification mechanism.

  • Threshold for Activity: Physiologically relevant modulation of synaptic GABA-A receptors typically requires >10 nM (approx. 3 ng/g), which is only consistently achieved during stress or pharmacological challenge.

Part 3: Validated Analytical Methodology (LC-MS/MS)

Quantifying THDOC is challenging due to its low basal abundance and structural similarity to other steroids (e.g., Allopregnanolone). Immunoassays (RIA) often suffer from cross-reactivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite standard for drug development.

Protocol: Extraction and Quantification

This protocol ensures high recovery and minimizes matrix effects (ion suppression) from brain lipids.

1. Sample Collection (Critical Step)
  • Plasma: Collect blood into EDTA tubes. Centrifuge at 2000 x g for 10 min at 4°C. Store at -80°C.

  • Brain: Rapid decapitation (<30 seconds) is mandatory to prevent stress-induced artifacts. Dissect regions (hippocampus/cortex) on ice. Snap freeze in liquid nitrogen.

2. Sample Preparation (Liquid-Liquid Extraction)
  • Homogenization: Weigh tissue frozen. Homogenize in water (1:5 w/v) using a bead beater or ultrasonic homogenizer.

  • Internal Standard: Spike 10 ng of deuterated internal standard (e.g., THDOC-d4 or Progesterone-d9) into 200 µL of homogenate/plasma.

  • Extraction: Add 1 mL of tert-butyl methyl ether (TBME) or Ethyl Acetate:Hexane (9:1).

  • Agitation: Vortex vigorously for 10 min. Centrifuge at 10,000 x g for 5 min.

  • Evaporation: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of 50% Methanol/Water.

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[7][8]

    • B: Methanol + 0.1% Formic Acid[7][8]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • MRM Transitions (Quantifier/Qualifier):

    • THDOC: 319.2

      
       283.2 (Water loss), 319.2 
      
      
      255.2.
    • Note: Due to poor ionization of neutral steroids, some protocols use APCI (Atmospheric Pressure Chemical Ionization) or derivatization with picolinic acid to enhance sensitivity.

Experimental Workflow Diagram

This diagram outlines the "Sample-to-Data" pipeline, ensuring chain-of-custody and protocol adherence.

Experimental_WorkflowAnimalRodent Model(Basal vs. Stress)CollectionRapid Collection(<30s Decapitation)Animal->CollectionTime CriticalPrepHomogenization &IS Spiking (d4-THDOC)Collection->Prep-80°C StorageExtractionLLE (TBME)Phase SeparationPrep->ExtractionOrganic SolventAnalysisLC-MS/MS(MRM Mode)Extraction->AnalysisN2 Dry Down& ReconstituteDataQuantitation(ng/g & ng/mL)Analysis->DataPeak Integration

Figure 2: Validated workflow for neurosteroid quantification. Rapid tissue collection is the primary control point for data integrity.

Part 4: Implications for Drug Development

When developing compounds that interact with the GABA-A receptor or the HPA axis, the THDOC profile serves as a critical biomarker.

  • PK/PD Modeling: Do not assume linear correlation between plasma and brain THDOC. Under high stress or HPA-axis stimulation, brain levels may disproportionately increase due to local synthesis.[2]

  • Seizure Threshold: THDOC concentrations of 15–30 ng/mL (plasma equivalent) correlate with increased seizure thresholds (e.g., in the PTZ model). This establishes a "therapeutic window" for endogenous neuroprotection.

  • Sex Differences: Female rodents often show higher variability in hippocampal THDOC levels due to the estrous cycle (progesterone fluctuations). Studies should be powered to account for Diestrus vs. Estrus phases.

References

  • Purdy, R. H., et al. (1991). Stress-induced elevations of gamma-aminobutyric acid type A receptor-active steroids in the rat brain.[2][6] Proceedings of the National Academy of Sciences, 88(10), 4553–4557. Link

  • Reddy, D. S., & Rogawski, M. A. (2002). Stress-induced deoxycorticosterone-derived neurosteroids modulate GABA(A) receptor function and seizure susceptibility. Journal of Neuroscience, 22(9), 3795–3805. Link

  • Barbaccia, M. L., et al. (1996). Time-dependent changes in rat brain neuroactive steroid concentrations and GABAA receptor function after acute stress. Neuroendocrinology, 63(2), 166–172. Link

  • Higashi, T., et al. (2005). Studies on neurosteroids XVII. Analysis of stress-induced changes in neurosteroid levels in rat brains using liquid chromatography–electron capture atmospheric pressure chemical ionization-mass spectrometry.[9] Steroids, 70(1), 1–11. Link

  • Caruso, D., et al. (2008). Liquid chromatography-tandem mass spectrometric method for simultaneous determination of neurosteroids in rat brain and serum. Journal of Chromatography B, 870(1), 12-22. Link

Methodological & Application

High-Precision Preparation of THDOC Stock Solutions for Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

(3$\alpha


\alpha

_A

\delta

_A$ receptors**, which are located extrasynaptically and mediate tonic inhibition in the dentate gyrus, cerebellum, and thalamus.

Accurate preparation of THDOC solutions is notoriously difficult due to its lipophilic nature. Improper solubilization or delivery results in precipitation, adsorption to perfusion tubing, and variable effective concentrations at the patch-clamp recording site. This guide provides a field-proven protocol to ensure stability, solubility, and reproducibility in electrophysiological assays.

Physicochemical Profile

Understanding the physical limitations of THDOC is the first step to successful stock preparation.

PropertySpecification
Chemical Name 3

,21-Dihydroxy-5

-pregnan-20-one (THDOC)
Molecular Weight 332.48 g/mol
Solubility (Water) < 10

M (Practically Insoluble)
Solubility (DMSO) ~100 mM (High)
Solubility (Ethanol) ~50 mM (Moderate)
Lipophilicity (LogP) ~2.9 (Highly Lipophilic - Adsorbs to plastics)
Storage (Solid) -20°C, Desiccated

Mechanism of Action

THDOC potentiates GABA-gated chloride (


) currents.[1][2][3] Its physiological impact is concentration-dependent:
  • Nanomolar (10–100 nM): Selectively enhances tonic inhibition mediated by

    
     isoform receptors.
    
  • Micromolar (>1

    
    M):  Modulates synaptic (phasic) 
    
    
    
    -containing receptors and can directly gate the channel in the absence of GABA.
Diagram 1: THDOC Signaling Pathway

Caption: THDOC acts allosterically on extrasynaptic GABA-A receptors, increasing Cl- conductance and hyperpolarizing the neuron.

THDOC_Mechanism THDOC THDOC (Neurosteroid) GABA_A Extrasynaptic GABA-A Receptor (Delta Subunit) THDOC->GABA_A Allosteric Binding ConfChange Conformational Change (Increased Open Probability) GABA_A->ConfChange Potentiation Cl_Influx Cl- Influx ConfChange->Cl_Influx Channel Opening Hyperpol Membrane Hyperpolarization (Tonic Inhibition) Cl_Influx->Hyperpol Inhibitory Current

Protocol: Stock Solution Preparation

Expertise & Experience Note:
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred vehicle over ethanol. DMSO has a higher boiling point and lower volatility, ensuring the concentration remains stable during aliquoting. Ethanol evaporation can lead to "creeping" concentrations.

  • Water Exclusion: THDOC will precipitate immediately upon contact with water if the concentration is high. Ensure all glassware and tips are completely dry.

Materials:
  • THDOC powder (Commercial source, >98% purity).

  • Anhydrous DMSO (Cell culture grade, stored over molecular sieves).

  • Amber glass vials (Steroids are light-sensitive).

  • Vortex mixer.

  • Sonicator bath.

Step-by-Step Procedure:
  • Calculation: Calculate the mass required for a 100 mM master stock.

    • Example: To prepare 1 mL of 100 mM stock, weigh 33.25 mg of THDOC.

    • Note: If you have a small amount (e.g., 5 mg), adjust the DMSO volume:

      
      .
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO directly to the vial containing the powder.

  • Dissolution:

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath for 5–10 minutes. Critical: The solution must be perfectly clear. Any turbidity indicates undissolved steroid which will alter your final concentration.

  • Aliquoting:

    • Aliquot into small volumes (e.g., 10–50

      
      L) in amber glass vials or high-quality polypropylene tubes.
      
    • Why? Repeated freeze-thaw cycles degrade neurosteroids and introduce moisture (DMSO is hygroscopic).

  • Storage: Store at -20°C. Stable for 3–6 months.

Protocol: Working Solutions & Perfusion

This is where most experiments fail. The lipophilicity of THDOC causes it to stick to soft plastics (Tygon, PVC), leading to a lower actual concentration reaching the cell than calculated.

The "0.1% Rule"

The final concentration of DMSO in the bath must not exceed 0.1% (v/v) . Higher DMSO levels can independently alter membrane capacitance, seal resistance, and channel kinetics.

  • Target: 100 nM THDOC.[4]

  • Dilution:[5][6] 1:1,000,000 from 100 mM stock.

  • Method: Requires serial dilution.

Step-by-Step Dilution Workflow:
  • Intermediate Stock (100

    
    M): 
    
    • Take 1

      
      L of 100 mM Master Stock.
      
    • Add to 999

      
      L of aCSF (Artificial Cerebrospinal Fluid) .
      
    • Vortex immediately and vigorously.

    • Note: At 100

      
      M, THDOC is near its solubility limit in aqueous buffer. Use this immediately.
      
  • Final Bath Solution (100 nM):

    • Take 1 mL of the Intermediate Stock (100

      
      M).
      
    • Add to 999 mL of aCSF.

    • Final DMSO concentration: 0.0001% (Negligible).

Perfusion System Requirements (Critical):
  • Reservoirs: Use Glass reservoirs. Do not use plastic syringes as reservoirs for long durations.

  • Tubing: Use PTFE (Teflon) or PE (Polyethylene) tubing. Avoid soft Tygon or silicone tubing for the drug delivery line, as they absorb lipophilic steroids, causing a "lag" in onset and "smearing" of washout.

Diagram 2: Preparation & Delivery Workflow

Caption: Workflow emphasizing serial dilution and material compatibility to prevent adsorption.

THDOC_Workflow cluster_dilution Serial Dilution (Day of Exp) Powder THDOC Powder MasterStock Master Stock (100 mM in DMSO) Store -20°C Powder->MasterStock Dissolve DMSO Anhydrous DMSO DMSO->MasterStock Intermediate Intermediate Stock (100 µM) 1:1000 in aCSF MasterStock->Intermediate 1 µL into 1 mL aCSF Vortex Immediately FinalSol Working Solution (10 - 100 nM) Final DMSO < 0.1% Intermediate->FinalSol Dilute to Target Rig Perfusion System (GLASS or PTFE only) FinalSol->Rig Load Reservoir Patch Patch Clamp Recording Rig->Patch Perfuse

Validation & Troubleshooting

Self-Validating the Protocol:

To confirm your THDOC solution is active and your perfusion system isn't absorbing the drug:

  • The "Shift" Test: In voltage-clamp mode (V_hold = -60 or -70 mV), application of 100 nM THDOC should cause a visible downward shift in the holding current (increase in tonic leakage) in

    
    -containing neurons (e.g., dentate gyrus granule cells).
    
  • Noise Analysis: The RMS noise of the baseline current should increase, reflecting the stochastic opening of extrasynaptic channels.

  • Positive Control: If no effect is seen, apply 10

    
    M Bicuculline  at the end. If the "tonic" current doesn't vanish (upward shift), your baseline wasn't GABA-mediated, or the slice health is compromised.
    
Common Failure Modes:
  • Precipitation: If you see "sparkles" in the bath under the microscope, the steroid has crashed out. Cause: Mixing high-concentration DMSO stock too slowly into the aqueous buffer. Fix: Vortex during addition or immediately after.

  • No Response: Cause: Adsorption to Tygon tubing. Fix: Switch to Teflon tubing for the final few inches before the chamber.

  • Run-up/Run-down: Cause: Intracellular signaling washout. Fix: Include ATP/GTP in the pipette solution to maintain phosphorylation states, as neurosteroid sensitivity can be phosphorylation-dependent.

References

  • Stell, B. M., Brickley, S. G., Tang, C. Y., Farrant, M., & Mody, I. (2003). Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by delta subunit-containing GABAA receptors.[7] Proceedings of the National Academy of Sciences, 100(24), 14439–14444.[7] [Link]

  • Belelli, D., & Lambert, J. J. (2005). Neurosteroids: endogenous regulators of the GABA(A) receptor. Nature Reviews Neuroscience, 6(7), 565–575. [Link]

  • Shu, H. J., Mennerick, S., Zorumski, C. F., et al. (2004). Pregnenolone sulfate antagonizes GABA A receptor-mediated currents via a reduction of channel opening frequency. Neuroscience, 123(4), 899-908. (Methodology reference for steroid solubilization). [Link]

Sources

Application Note: Solvent Selection for Tetrahydro-11-deoxycorticosterone (THDOC) - A Comparative Analysis of DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrahydro-11-deoxycorticosterone (THDOC), an endogenous neurosteroid, is a potent positive allosteric modulator of the GABAA receptor, making it a molecule of significant interest in neuroscience and drug development.[1][2] Due to its hydrophobic steroid structure, THDOC is practically insoluble in aqueous solutions, necessitating the use of organic solvents to prepare stock solutions for experimental use. The choice of solvent is a critical, yet often overlooked, parameter that can profoundly impact experimental outcomes. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of THDOC in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. It offers a comparative analysis, detailed preparation protocols, and best practices to ensure the scientific integrity and reproducibility of in vitro and in vivo studies involving this neurosteroid.

Introduction to THDOC and the Imperative of Solvent Selection

Tetrahydro-11-deoxycorticosterone (THDOC), also known as allotetrahydrocorticosterone, is a metabolite of the adrenal hormone deoxycorticosterone.[1][3] Its primary mechanism of action involves the potentiation of GABAergic inhibition, leading to sedative, anxiolytic, and anticonvulsant effects.[1] The inherent lipophilicity of the THDOC molecule, characterized by its C21H34O3 formula and 334.50 g/mol molar mass, dictates its poor water solubility.[1][4][5] Consequently, researchers must first dissolve it in an organic solvent to create a concentrated stock solution, which is then diluted to a final working concentration in an aqueous medium (e.g., cell culture media or saline).

The two most common solvents for this purpose are DMSO and ethanol. The selection between them is not arbitrary. It involves a trade-off between solubilizing power and the solvent's own biological and physicochemical effects, which can introduce unintended variables into an experiment. This guide explains the causality behind solvent choice, empowering researchers to select the most appropriate vehicle for their specific application.

Comparative Solubility: A Data-Driven Overview

Table 1: Estimated Solubility of THDOC in Common Organic Solvents

Solvent Chemical Class Estimated Solubility (THDOC) Molarity (approx. at 30 mg/mL) Key Considerations
DMSO Polar Aprotic ~30 mg/mL[6][7] ~89.7 mM Excellent solubilizing power; potential for cytotoxicity at low concentrations.[8][9][10]

| Ethanol | Polar Protic | ~30 mg/mL[6][7] | ~89.7 mM | Generally considered biocompatible; can exert its own biological effects.[11][12] |

Note: The solubility values are based on the related compound Tetrahydro-11-deoxy Cortisol (THS) and should be used as a guideline.[6][7] Empirical determination for your specific lot of THDOC is always recommended.

The Causality of Solvent Choice: Impact on Experimental Systems

The decision to use DMSO or ethanol extends beyond simple dissolution. The solvent, even at low final concentrations, becomes an active component of the experimental system. Understanding its potential impact is crucial for accurate data interpretation.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile solvent renowned for its ability to dissolve a wide range of non-polar compounds.[13] Its utility, however, is coupled with significant biological activity.

  • Mechanism of Impact: DMSO is well-documented to increase the permeability of cellular membranes.[14][15] This property can facilitate the entry of THDOC into cells but may also alter cellular homeostasis and affect the transport of other molecules.

  • Cytotoxicity: This is the primary concern with DMSO. While concentrations below 0.1% are generally considered safe for most cell lines, effects on proliferation, differentiation, and even apoptosis can emerge at concentrations between 0.1% and 1%.[8][9] Concentrations exceeding 1% are often toxic.[9][10] Recent studies have also shown that DMSO can damage mitochondrial integrity and membrane potential in cultured astrocytes, leading to the release of cytochrome c and caspase-3 activation.[16]

  • Recommendation: For in vitro cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤0.1%.[8][14] A vehicle control (media with the same final concentration of DMSO) is mandatory to differentiate the effects of the solvent from the effects of THDOC.

Ethanol

Ethanol is another common solvent for steroids and is often preferred in studies where DMSO's cytotoxicity is a concern, particularly in in vivo models.

  • Mechanism of Impact: While often considered more "biologically compatible," ethanol is not inert. It is metabolized by cells and can influence a variety of cellular processes. Studies have shown that even low concentrations of ethanol can induce metabolic and epigenetic changes and affect neuronal activity.[11][17]

  • Influence on Steroid Activity: The choice of vehicle can directly alter the biological potency of the dissolved steroid. One study demonstrated that the androgenic effect of testosterone differed significantly when dissolved in propylene glycol versus an ethanol:saline mixture, highlighting a clear interaction between the solvent and the steroid's activity.[12]

  • Recommendation: For both in vitro and in vivo studies, the final concentration of ethanol should be minimized. As with DMSO, a vehicle control is essential. For in vivo work, researchers must consider that ethanol can have systemic effects, including on the liver and central nervous system, which could confound the interpretation of THDOC's specific actions.[17][18]

Protocols for Solution Preparation

The following protocols provide step-by-step methodologies for preparing high-concentration stock solutions of THDOC and subsequent working solutions. Adherence to aseptic techniques is critical for cell-based applications.

Protocol 4.1: Preparation of THDOC using DMSO

This protocol is optimized for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays.

  • Pre-Requisites:

    • Tetrahydro-11-deoxycorticosterone (THDOC) powder

    • High-purity, sterile DMSO (preferably from a newly opened bottle, as DMSO is hygroscopic)[19]

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated precision balance and pipettes

  • Stock Solution Preparation (Example for 10 mM Stock): a. Tare a sterile microcentrifuge tube on the balance. b. Carefully weigh a small amount of THDOC powder (e.g., 1 mg). The molecular weight of THDOC is 334.5 g/mol . c. Calculate the required volume of DMSO: Volume (L) = Mass (g) / [Molar Mass ( g/mol ) * Concentration (mol/L)] Volume (µL) = [1 mg / (334.5 g/mol * 0.010 mol/L)] * 1,000,000 = 299 µL d. Add 299 µL of high-purity DMSO to the tube containing the THDOC powder. e. Vortex thoroughly until the powder is completely dissolved. A brief sonication or gentle warming (to 37°C) can aid dissolution if needed.[19] f. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the DMSO stock solution protected from light at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2]

  • Working Solution Preparation: a. Thaw a single aliquot of the stock solution. b. Dilute the stock solution into the final aqueous buffer or cell culture medium. For example, to make a 10 µM working solution, perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of medium). c. Critical Control Step: Ensure the final DMSO concentration is non-toxic to your experimental system (e.g., for a 1:1000 dilution, the final DMSO concentration is 0.1%).

Protocol 4.2: Preparation of THDOC using Ethanol

This protocol is suitable for both in vitro and in vivo applications. For aqueous solutions, a two-step dilution process is recommended to prevent precipitation.[6]

  • Pre-Requisites:

    • Tetrahydro-11-deoxycorticosterone (THDOC) powder

    • 200-proof (absolute) ethanol, ACS grade or higher

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated precision balance and pipettes

    • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Stock Solution Preparation (Example for 10 mg/mL Stock): a. Weigh 1 mg of THDOC powder into a sterile tube. b. Add 100 µL of absolute ethanol to the tube. c. Vortex vigorously for at least 30 seconds until the steroid is fully dissolved.[20][21]

  • Storage:

    • Store the ethanol stock solution tightly sealed (to prevent evaporation) and protected from light at -20°C.

  • Working Solution Preparation (Two-Step Dilution Method): a. This method is crucial for preventing the hydrophobic steroid from precipitating out of solution when transferred to a fully aqueous environment. b. For maximum solubility in aqueous buffers, first dissolve THDOC in ethanol as described above.[6] c. Then, dilute this ethanol stock solution with the aqueous buffer of choice. For example, to achieve a final concentration of 200 µg/mL in a 1:1 ethanol:PBS solution, you would mix your stock with the appropriate volumes of ethanol and PBS.[6] d. Vortex immediately after adding the aqueous buffer. e. Note: Aqueous solutions of steroids are often not stable for long periods. It is recommended not to store the final aqueous solution for more than one day.[6]

Experimental Workflow and Logic Visualizations

To aid in experimental design, the following diagrams illustrate the procedural workflow and the logic behind solvent selection.

G cluster_prep Solution Preparation cluster_use Experimental Use start Start: Weigh THDOC stock Add Solvent (DMSO or Ethanol) Vortex to Dissolve start->stock store Aliquot & Store Stock Solution (-20°C or -80°C) stock->store dilute Thaw Aliquot & Prepare Working Solution in Aqueous Medium store->dilute control Prepare Vehicle Control (Solvent in Medium) apply Apply to Experimental System (In Vitro / In Vivo) control->apply caption Workflow for THDOC Solution Preparation.

Caption: Workflow for THDOC Solution Preparation.

G start Start: Need to Dissolve THDOC app What is the Downstream Application? start->app invitro In Vitro Cell-Based Assay app->invitro In Vitro invivo In Vivo Animal Study app->invivo In Vivo invitro_q Is the cell line highly sensitive? invitro->invitro_q invivo_q Considerations invivo->invivo_q invitro_yes Prioritize Ethanol OR ensure final DMSO is <0.05% with robust vehicle controls. invitro_q->invitro_yes Yes invitro_no DMSO is acceptable. Maintain final conc. <0.1%. Vehicle control is essential. invitro_q->invitro_no No invivo_ans Ethanol is often preferred. Account for solvent's own metabolic & systemic effects. Vehicle control is critical. invivo_q->invivo_ans caption Decision Logic for Solvent Selection.

Caption: Decision Logic for Solvent Selection.

Best Practices and Self-Validating Systems

To ensure the trustworthiness and reproducibility of your results, every protocol should be part of a self-validating system.

  • Mandatory Vehicle Controls: This is the most critical control. Every experiment must include a condition where the cells or animals are treated with the vehicle (e.g., medium with 0.1% DMSO) alone. This allows you to subtract any background effects caused by the solvent itself.

  • Solubility Confirmation: After preparing your final working solution, visually inspect it for any signs of precipitation (cloudiness). If observed, the concentration may be too high for that specific aqueous medium. Centrifuging the solution and testing the supernatant is a valid rescue strategy.

  • Concentration-Response Curves: When first establishing an assay, perform a concentration-response curve for the solvent alone to determine the threshold for toxicity or off-target effects in your specific system.

  • Purity and Storage: Use only high-purity, anhydrous solvents. Store stock solutions properly to prevent degradation or concentration changes due to evaporation.[2]

By implementing these practices, researchers can confidently attribute observed biological effects to THDOC, rather than to the solvent used for its delivery.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?.
  • Singh, M., & McKenzie, K. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
  • Nippon Genetics. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Wikipedia. (n.d.). Tetrahydrodeoxycorticosterone.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • MedChemExpress. Tetrahydrodeoxycorticosterone (Tetrahydro-11-deoxycorticosterone).
  • Bajguz, A., & Hayat, S. (Eds.). (2009). The significance of ethanol as a hormone solvent in experiments on the physiological activity of brassinosteroids.
  • PubChem. Tetrahydrodeoxycorticosterone.
  • Cayman Chemical.
  • McGuire, S., et al. (2015). In Vivo Acute on Chronic Ethanol Effects in Liver: A Mouse Model Exhibiting Exacerbated Injury, Altered Metabolic and Epigenetic Responses. MDPI.
  • Kim, J. S., & Shukla, S. D. (2006). Acute in vivo effect of ethanol (binge drinking) on histone H3 modifications in rat tissues. Alcohol and Alcoholism, 41(2), 126-32.
  • PubChem. (n.d.). Tetrahydrodeoxycorticosterone.
  • Santa Cruz Biotechnology, Inc. Tetrahydro 11-Deoxycorticosterone.
  • Cayman Chemical. Tetrahydro-11-deoxy Cortisol (CAS 68-60-0).
  • CymitQuimica. CAS 567-03-3: Tetrahydrodeoxycorticosterone.
  • MedChemExpress. Tetrahydro-11-dehydrocorticosterone.
  • Smolecule. (2023, August 15). Buy Tetrahydrodeoxycorticosterone | 567-02-2 | >98%.
  • Baffy, G. (2018). Experimental In Vivo Toxicity Models for Alcohol Toxicity. PMC.
  • Baffy, G. (2025, August 27). Ethanol-Induced Dysbiosis and Systemic Impact: A Meta-Analytical Synthesis of Human and Animal Research. MDPI.
  • Balthazart, J., et al. (1980). Effect of the injection solvent on steroid activity. PubMed.
  • MedChemExpress. Tetrahydro-11-deoxy-Cortisol-d5-21-O-β-Glucuronide.
  • Centers for Disease Control and Prevention. (2023, January 5). Panel of Steroid Hormones.
  • Bice, S., et al. (2022). Single-dose ethanol intoxication causes acute and lasting neuronal changes in the brain. PNAS.
  • Arbor Assays. Steroid Solid Extraction Protocol.
  • Arbor Assays. Steroid Solid Extraction Protocol.
  • StressXpress. Steroid Solid Extraction Protocol.
  • Britannica. (2026, February 17).
  • Google Patents. US3711606A - Enhancing tissue penetration of physiologically active steroidal agents with dmso.
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447.

Sources

using cyclodextrin to improve THDOC bioavailability in vivo

Application Note: Enhancing In Vivo Bioavailability of THDOC using Hydroxypropyl- -Cyclodextrin

Executive Summary

Tetrahydrodeoxycorticosterone (THDOC) is a potent endogenous neurosteroid and a positive allosteric modulator of GABA-A receptors, specifically those containing the


Traditional vehicles (DMSO, ethanol, or oil-based depots) often introduce experimental artifacts, including injection site inflammation, erratic absorption, or neurotoxicity that confounds behavioral data. This guide details a validated protocol for complexing THDOC with 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)

The Challenge: "Brick Dust" Solubility

THDOC acts as a molecular "brick dust." While it crosses the Blood-Brain Barrier (BBB) efficiently once in the bloodstream, getting it into the bloodstream without toxic solvents is the hurdle.

ParameterCharacteristicImpact on In Vivo Study
Aqueous Solubility < 5

g/mL
Precludes direct saline injection.[1]
Lipophilicity LogP > 3.0High affinity for adipose tissue; slow release from oil depots.
Metabolism Rapid Hepatic ClearanceRequires high

to achieve therapeutic brain concentrations.
Traditional Vehicle DMSO / EthanolCauses nociception (pain) upon injection; alters membrane permeability.

The Solution: Host-Guest Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[2][3][4][5] For steroid delivery, HP-


-CD
Mechanism of Action

The THDOC molecule (Guest) displaces water molecules from the HP-

Pathway Visualization

The following diagram illustrates the complexation and subsequent in vivo release mechanism.

THDOC_Delivery_MechanismTHDOC_SolidTHDOC (Solid)HydrophobicComplexInclusion Complex[THDOC:HP-β-CD]THDOC_Solid->Complex Co-solvency & MixingHPBCDHP-β-CD(Solution)HPBCD->ComplexInjectionIV/IP Injection(Aqueous)Complex->Injection Lyophilization & ReconstitutionPlasmaPlasma(Dilution Effect)Injection->PlasmaDissociationRapid Dissociation(K_1:1 Equilibrium)Plasma->Dissociation Competition with Albumin/CholesterolBBBBlood-Brain BarrierDissociation->BBB Free THDOCGABAGABA-A Receptor(Modulation)BBB->GABA CNS Entry

Figure 1: Mechanism of THDOC solubilization via HP-

Protocol A: Phase Solubility Study (Pre-Formulation)

Before manufacturing a batch for animal studies, you must determine the optimal Cyclodextrin-to-Drug ratio. This follows the Higuchi-Connors method.[6][7][8]

Objective: Determine the Stability Constant (


Materials
  • THDOC (High purity, >98%)

  • HP-

    
    -CD (Parenteral grade, e.g., Kleptose® or Trappsol®)
    
  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.45

    
    m Nylon syringe filters
    
  • HPLC or UV-Vis Spectrophotometer

Procedure
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations: 0, 5, 10, 20, 50, 100, and 200 mM in PBS.
    
  • Saturation: Add excess THDOC (approx. 5 mg) to 2 mL of each CD solution in glass vials. The solution must remain cloudy (indicating excess solid).

  • Equilibration: Shake vials at room temperature (25°C) for 24–48 hours. Note: Do not sonicate during equilibration as heat alters solubility.

  • Filtration: Filter samples through 0.45

    
    m filters to remove undissolved solid.
    
  • Quantification: Analyze the filtrate via HPLC (C18 column, Acetonitrile:Water mobile phase) or UV-Vis (approx. 240 nm, validate specific

    
     for THDOC).
    
  • Analysis: Plot [THDOC Dissolved] (M) vs. [HP-

    
    -CD] (M).
    
    • Expectation: A linear relationship (

      
      -type isotherm) indicates a 1:1 complex.
      
    • Calculation:

      
       where 
      
      
      is intrinsic solubility (intercept).[6]

Protocol B: Formulation for In Vivo Use (Lyophilization)

This protocol produces a sterile, water-soluble powder stable for long-term storage. The Co-solvent Evaporation/Lyophilization method is superior to simple kneading for parenteral applications.

Target Concentration: 2–5 mg/mL THDOC in final saline vehicle.

Step-by-Step Workflow
  • Stoichiometry Calculation: Based on Protocol A, use a molar excess of CD (typically 1:5 to 1:10 Drug:CD molar ratio) to ensure complete solubilization and prevent precipitation upon injection.

    • Example: For 100 mg THDOC (

      
       g/mol ), use approx. 2000 mg HP-
      
      
      -CD (
      
      
      g/mol ) for a safe ~1:5 molar ratio.
  • Dissolution (The Co-solvent Step):

    • Dissolve the calculated HP-

      
      -CD in Distilled Water  (e.g., 20 mL).
      
    • Dissolve THDOC in a minimal volume of Ethanol (e.g., 2–3 mL).

    • Why? THDOC will not dissolve directly in the CD water solution easily. Ethanol acts as a bridging solvent to introduce the drug molecules to the CD cavities.

  • Complexation:

    • Slowly add the THDOC/Ethanol solution dropwise into the stirring HP-

      
      -CD/Water solution.
      
    • Stir continuously for 4–6 hours at room temperature. The solution should be clear.

  • Solvent Removal (Rotary Evaporation):

    • Use a rotary evaporator to remove the Ethanol fraction. Critical: Ethanol is toxic in high doses; ensure complete removal.

    • The remaining solution is now THDOC complexed in water.

  • Sterile Filtration:

    • Pass the aqueous solution through a 0.22

      
      m PES filter into a sterile flask.
      
  • Lyophilization (Freeze-Drying):

    • Freeze the solution at -80°C.

    • Lyophilize for 24–48 hours until a fluffy white cake is formed.

    • Storage: Store desiccated at 4°C or -20°C.

  • Reconstitution:

    • On the day of the experiment, dissolve the powder in sterile saline (0.9% NaCl). It should dissolve instantly.

In Vivo Administration & PK Validation[9]

Dosing Parameters
  • Route: Intraperitoneal (IP) or Intravenous (IV).

  • Typical Dose: 5–15 mg/kg (Behavioral effects in rats often observed at 10 mg/kg).

  • Vehicle Control: 20% HP-

    
    -CD in saline (w/v) without drug. Never use saline alone as a control; high concentrations of CD can have minor metabolic effects.
    
Pharmacokinetic (PK) Workflow

To validate that the formulation effectively crosses the BBB:

  • Subjects: Adult Sprague-Dawley rats or C57BL/6 mice.

  • Administration: Inject formulated THDOC IV (tail vein).

  • Sampling: Collect plasma and brain tissue at

    
     min.
    
  • Bioanalysis:

    • Plasma: Protein precipitation with Acetonitrile.

    • Brain: Homogenize in PBS, extract with Ethyl Acetate/Hexane.

    • Detection: LC-MS/MS is required due to low endogenous levels.

Experimental Workflow Diagram

InVivo_Protocolcluster_SamplingPK Sampling PointsLyophilizedLyophilized Complex(THDOC + HP-β-CD)ReconReconstitute inSterile SalineLyophilized->ReconRouteRoute: IV or IPRecon->RouteAnimalSubject(Rat/Mouse)T5T=5 min(Distribution)Animal->T5T30T=30 min(Peak Brain)Animal->T30T120T=120 min(Elimination)Animal->T120Route->AnimalAnalysisLC-MS/MS Analysis(Brain vs Plasma)T5->AnalysisT30->AnalysisT120->Analysis

Figure 2: Workflow for in vivo administration and pharmacokinetic validation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation upon Reconstitution Insufficient CD ratio or incomplete complexation.Increase HP-

-CD molar excess (up to 1:10). Ensure ethanol was fully removed before freeze-drying.
Cake Collapse (Meltback) High residual ethanol or moisture.Extend the primary drying phase of lyophilization.
Injection Pain/Writhing Hypertonicity.Check osmolarity. If CD concentration is >20% w/v, inject slowly or dilute.
Low Brain Levels Rapid metabolism.Confirm BBB penetration. If metabolism is too fast, consider deuterated analogs or continuous infusion.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Reddy, D. S., & Rogawski, M. A. (2002). Stress-induced deoxycorticosterone-derived neurosteroids modulate GABA(A) receptor function and seizure susceptibility. Journal of Neuroscience. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • FDA Inactive Ingredient Database. Search term: "Betadex Sulfobutylether Sodium" or "Hydroxypropyl Betadex". Link

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.[8][9] Advances in Analytical Chemistry and Instrumentation. (Classic Protocol Reference). Link

Precision Electrophysiology: Optimizing Patch-Clamp Assays for Neurosteroid Modulation of GABA-A Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Neurosteroids (e.g., allopregnanolone, THDOC) are potent endogenous modulators of GABA-A receptors, acting as positive allosteric modulators (PAMs).[1][2] Unlike benzodiazepines, which bind to the


-

interface, neurosteroids bind to transmembrane sites and can activate the receptor directly at high concentrations.

This guide addresses the primary failure mode in neurosteroid research: lipophilicity . These compounds adhere to plastic perfusion systems, leading to slow wash-in, inaccurate concentration estimates, and impossible wash-out. This protocol integrates cyclodextrin sequestration and material-specific rig hygiene to ensure data fidelity.

Technical Prerequisite: The Lipophilicity Challenge

Standard patch-clamp rigs use Tygon or PVC tubing. For neurosteroids, these materials act as a "sink," absorbing the drug before it reaches the cell. Conversely, during washout, they act as a "source," leaching the drug back into the solution.

Rig Hygiene & Materials
  • Reservoirs: Use Glass or Polymethylpentene (PMP) only. Never use polystyrene or polypropylene tubes for drug solutions.

  • Tubing: Replace standard manifold tubing with PTFE (Teflon) or FEP tubing. If Tygon must be used, keep the length <2 cm at the final junction.

  • Perfusion Speed: High flow rates (2-3 mL/min) are required to saturate binding sites on the tubing walls before the drug concentration stabilizes at the cell.

Mechanism of Action Diagram

Neurosteroids access the receptor via membrane lateral diffusion, not just the aqueous phase. This accumulation in the lipid bilayer explains the slow washout.

NeurosteroidMechanism cluster_membrane Lipid Bilayer Accumulation cluster_effect Physiological Outcome NS_Aq Neurosteroid (Aqueous) NS_Mem Neurosteroid (Membrane Partition) NS_Aq->NS_Mem High Partition Coeff GABA_R GABA-A Receptor (Transmembrane Site) NS_Mem->GABA_R Lateral Diffusion Kinetics Decay Prolongation (Phasic) GABA_R->Kinetics OpenProb Increased Po (Tonic) GABA_R->OpenProb

Figure 1: Neurosteroids partition into the lipid bilayer before accessing transmembrane binding sites, necessitating specific washout protocols.

Solution Chemistry

Solvents

Neurosteroids are insoluble in water.

  • Stock Solution: Dissolve in 100% DMSO to 10-20 mM. Sonicate if necessary.

  • Final Solution: Dilute to working concentration (e.g., 10-100 nM for potentiation, >1 µM for direct activation).

  • DMSO Limit: Final DMSO concentration must be <0.1% v/v. Always run a "Vehicle Control" (0.1% DMSO only) to ensure the solvent does not alter channel kinetics.

The "Magic" Eraser: -Cyclodextrin

Standard buffer wash cannot remove neurosteroids from the lipid bilayer efficiently. You must use an encapsulating agent.

  • Washout Solution: ACSF containing 1-2 mM

    
    -Cyclodextrin (
    
    
    
    -CD)
    .
  • Mechanism:

    
    -CD forms inclusion complexes with the steroid, effectively "extracting" it from the membrane.
    

Protocol A: Phasic Inhibition (Synaptic Currents)

Objective: Measure the potentiation of spontaneous or miniature Inhibitory Postsynaptic Currents (sIPSCs/mIPSCs). Neurosteroids characteristically prolong the decay phase (


).
Internal & External Solutions
ComponentConcentration (mM)Purpose
Internal (Pipette) CsCl (140)Blocks K+ channels; sets

~0 mV for large inward currents at -70 mV.
HEPES (10), EGTA (1-10)pH buffering and Ca2+ chelation.
QX-314 (2-5)(Optional) Blocks voltage-gated Na+ channels intra-cellularly.
External (Bath) Standard ACSFPhysiological baseline.
kynurenic acid (2)Blocks AMPA/NMDA currents (isolates GABA).
Step-by-Step Workflow
  • Establish Whole-Cell: Clamp at -70 mV. Allow 5-10 minutes for dialysis.

  • Baseline Recording (5 min): Record sIPSCs. Monitor Series Resistance (

    
    ). If 
    
    
    
    changes >20%, discard cell.
  • Vehicle Control (3 min): Perfusion with 0.1% DMSO ACSF.

  • Drug Application (5-10 min): Apply Neurosteroid (e.g., 100 nM Allopregnanolone).

    • Note: Effect onset is slow (minutes) due to membrane partitioning.

  • Washout (Active): Switch to ACSF + 2 mM

    
    -Cyclodextrin.
    
Data Analysis
  • Primary Endpoint: Decay time constant (

    
    ). Neurosteroids increase 
    
    
    
    by 50-200%.
  • Secondary Endpoint: Amplitude (usually minimally affected) and Frequency (presynaptic effect check).

Protocol B: Tonic Inhibition (Extrasynaptic Currents)

Objective: Measure the persistent "leak" current mediated by extrasynaptic


-subunit containing receptors. This is the primary target for neurosteroid-based therapeutics (e.g., Zuranolone).
The "Shift" Assay

Tonic current is measured as the change in holding current when the GABA receptors are blocked.[3]

Workflow Diagram

TonicProtocol Start Stable Baseline (ACSF + 5µM GABA) ApplyNS Apply Neurosteroid (Wait for steady state ~5-10 min) Start->ApplyNS Enhance Tonic ApplyAntag Apply Antagonist (20µM Bicuculline or 100µM Picrotoxin) ApplyNS->ApplyAntag Reveal Total Current Measure Calculate Shift: I_hold(NS) - I_hold(Antag) ApplyAntag->Measure

Figure 2: The "Shift Assay" isolates tonic current by revealing the absolute baseline after full receptor blockade.

Detailed Steps
  • Supplement GABA: Add low concentration GABA (3-5 µM) to the bath if recording in slices where ambient GABA is washed out.

  • Baseline: Record stable holding current (

    
    ).
    
  • Neurosteroid Wash-in: Apply steroid.

    • Observation:

      
       will shift (become more negative/inward) as the tonic channels open further. Noise variance (
      
      
      
      ) will increase.
  • Full Blockade: Apply Bicuculline (20 µM) or Picrotoxin (100 µM) .

    • Observation:

      
       shifts positively (outward) as all GABA channels close.
      
  • Quantification: The tonic current is the difference between the

    
     in the presence of Neurosteroid and the 
    
    
    
    in Bicuculline.

Troubleshooting & Controls

IssueProbable CauseSolution
No effect observed Drug adsorptionSwitch to glass reservoirs and Teflon tubing. Pre-saturate the rig with drug for 20 mins before experiment.
Irreversible effect Lipophilic retentionUse 2 mM

-Cyclodextrin in the wash buffer.
Run-down Metabolic washoutAdd 2-4 mM Mg-ATP and 0.3 mM Na-GTP to internal solution.
High Noise Poor seal or DMSOEnsure DMSO <0.1%. Check seal resistance (>1 G

).

References

  • Belelli, D., & Lambert, J. J. (2005). Neurosteroids: endogenous regulators of the GABAA receptor.[4][5] Nature Reviews Neuroscience, 6(7), 565-575.[4][5] Link

  • Shu, H. J., et al. (2004). Cyclodextrins sequester neuroactive steroids and differentiate mechanisms that rate limit steroid actions.[6] British Journal of Pharmacology, 141(7), 1135–1143. Link

  • Stell, B. M., & Mody, I. (2002). Receptors with different affinities mediate phasic and tonic GABAA conductances in hippocampal neurons. Journal of Neuroscience, 22(7), 2713-2722. Link

  • Brickley, S. G., & Mody, I. (2012). Extrasynaptic GABA(A) receptors: their function in the CNS and implications for disease. Neuron, 73(1), 23-34. Link

Sources

ELISA kits and mass spectrometry methods for quantifying THDOC

Application Note: Quantitative Analysis of THDOC (3 ,5 -THDOC) in Biological Matrices

Executive Summary

Tetrahydrodeoxycorticosterone (THDOC) is a potent endogenous neurosteroid that acts as a positive allosteric modulator of GABA

Quantifying THDOC presents a unique analytical paradox:

  • Isomeric Complexity: It shares an identical molecular weight (332.48 g/mol ) with its 5

    
    -isomer and other tetrahydro-metabolites, rendering standard mass spectrometry (MS) discrimination difficult without superior chromatographic resolution.
    
  • Low Abundance: Physiological concentrations in brain and plasma range from picomolar (pM) to low nanomolar (nM), often falling below the Lower Limit of Quantification (LLOQ) of standard immunoassays.

This guide details two validated workflows: a high-throughput Competitive ELISA for screening and a definitive LC-MS/MS protocol using Atmospheric Pressure Chemical Ionization (APCI) or derivatization-enhanced ESI for trace analysis.

Part 1: The Analyte Profile

Understanding the physicochemical behavior of THDOC is the prerequisite for successful extraction.

PropertySpecificationAnalytical Implication
IUPAC Name 3

,21-dihydroxy-5

-pregnan-20-one
The 3

-hydroxy, 5

-reduced configuration is critical for GABAergic activity.
Molecular Mass 332.48 DaIsobaric with 5

-THDOC and allotetrahydrocorticosterone (allo-THB).
Polarity Lipophilic (LogP ~3.0)Requires organic solvent extraction (LLE) to separate from plasma proteins (CBG/Albumin).
Ionization Neutral SteroidPoor ionization in ESI without derivatization; responds well to APCI.

Part 2: Immunoassay (ELISA) Workflow

Status: Screening & High-Throughput Limitation: High Cross-Reactivity Risk

While commercial ELISA kits for "THDOC" are marketed, most are actually repurposed DOC or Progesterone antibodies with varying degrees of affinity for the tetrahydro-metabolite. To use ELISA data reliably, you must remove interfering proteins and structurally similar steroids.

"Expert Tip" – The Matrix Effect

Never run raw plasma in a neurosteroid ELISA. Endogenous Corticosteroid-Binding Globulin (CBG) and Albumin bind THDOC with high affinity, masking the epitope. Furthermore, high levels of precursor DOC (often 10-100x higher than THDOC) will cross-react.

Validated ELISA Protocol (with Extraction)

Reagents:

  • Competitive ELISA Kit (Targeting 5

    
    -pregnane-3
    
    
    ,21-diol-20-one)
  • Extraction Solvent: Diethyl Ether or Ethyl Acetate (HPLC Grade)

  • Assay Buffer: PBS + 0.1% BSA

Step-by-Step Methodology:

  • Sample Extraction (Mandatory):

    • Aliquot 200

      
      L of plasma or brain homogenate.
      
    • Add 1 mL Diethyl Ether . Vortex vigorously for 2 minutes (disrupts protein binding).

    • Freeze the aqueous phase (bottom) in a dry ice/methanol bath (-78°C).

    • Decant the organic phase (top) into a fresh glass tube.

    • Evaporate to dryness under a stream of Nitrogen gas at 30°C.

  • Reconstitution:

    • Dissolve the dried residue in 200

      
      L of the kit's Assay Buffer .
      
    • Critical: Allow to sit for 15 minutes and vortex gently to ensure complete solubilization of the lipophilic steroid.

  • Immunoassay:

    • Add 50

      
      L of Standards and Reconstituted Samples to the anti-THDOC coated plate.
      
    • Add 50

      
      L of HRP-Conjugated THDOC  (Competitor).
      
    • Incubate for 2 hours at Room Temperature (RT) on a plate shaker (500 rpm).

  • Detection:

    • Wash plate 5x with Wash Buffer.

    • Add TMB Substrate and incubate for 15-30 mins (protect from light).

    • Add Stop Solution (Sulfuric Acid). Read OD at 450 nm.

Self-Validation Check: Perform a Spike-and-Recovery test. Spike a known amount of pure THDOC into a "stripped" plasma sample (charcoal-treated). If recovery is <80% or >120%, your extraction efficiency is poor or matrix interference remains.

Part 3: LC-MS/MS Workflow (The Gold Standard)

Status: Definitive Quantification Advantage: Distinguishes 3




Method Selection: APCI vs. Derivatization
  • APCI (Atmospheric Pressure Chemical Ionization): Robust, requires no chemical modification, but lower sensitivity (LLOQ ~0.5 ng/mL). Good for stress-induced levels.

  • Derivatization (ESI): Uses reagents (e.g., Girard P, Amplifex) to add a permanent charge to the ketone group. Increases sensitivity 100-fold (LLOQ ~10 pg/mL). Essential for basal brain tissue analysis.

Protocol: Liquid-Liquid Extraction (LLE) & LC-MS/MS

Internal Standard (IS): THDOC-d3 or Progesterone-d9 (if isotopic THDOC is unavailable).

Step-by-Step Methodology:

  • Sample Preparation:

    • Brain Tissue: Homogenize 50 mg tissue in 500

      
      L water.
      
    • Spike IS: Add 10

      
      L of Internal Standard (100 ng/mL).
      
    • Extraction: Add 2 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

    • Vortex (5 min) and Centrifuge (3000 x g, 10 min).

    • Transfer supernatant and dry under Nitrogen.[1]

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8

      
      m). High resolution is required to separate isomers.
      
    • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[2][3]

    • Gradient: 40% B to 90% B over 8 minutes. Isocratic hold at 90% B for 2 mins.

  • Mass Spectrometry (MRM Parameters):

    • Mode: Positive Ion (ESI with derivatization OR APCI without).

    • Target: THDOC (MW 332.5).

    • Transitions (APCI - Underivatized):

      • Precursor:

        
         333.3 
        
        
      • Quantifier Product:

        
         297.3 
        
        
        (Water loss)
      • Qualifier Product:

        
         279.3 
        
        
Visualizing the Workflow

GSampleBiological Sample(Plasma/Brain)ISAdd Internal Std(THDOC-d3)Sample->ISExtractLLE Extraction(MTBE/EtAc)IS->ExtractDryDry Down(N2 Gas)Extract->DryDecisionSensitivityRequired?Dry->DecisionAPCIReconstitute in MeOH(Run APCI LC-MS)Decision->APCIModerate (>0.5 ng/mL)DerivDerivatize(Girard Reagent P)Decision->DerivTrace (<50 pg/mL)ESIRun ESI LC-MS(High Sensitivity)Deriv->ESI

Caption: Decision tree for THDOC quantification. Choose Derivatization-ESI for trace neurosteroid analysis in brain tissue.

Part 4: Comparative Analysis & Troubleshooting

Method Comparison
FeatureELISA (Immunoassay)LC-MS/MS (APCI/ESI)
Throughput High (96 samples/run)Moderate (10-15 mins/sample)
Specificity Low (Cross-reacts with DOC/Progesterone)High (Mass + Retention Time)
Sensitivity ~10-50 pg/mL (Kit dependent)0.5 - 5 pg/mL (Derivatized)
Cost Low ($)High (

$)
Best Use Initial Screening / Relative ChangesAbsolute Quantification / Pharmacokinetics
Troubleshooting Guide

Problem: High Background in ELISA

  • Cause: Incomplete removal of lipids or binding proteins.

  • Fix: Perform a double extraction (Hexane wash followed by Ethyl Acetate extraction).[4]

Problem: Co-eluting Peaks in LC-MS

  • Cause: 3

    
    ,5
    
    
    -THDOC isomer interference.
  • Fix: Lower the Methanol gradient slope. Switch to a Phenyl-Hexyl column for better steroid selectivity.

Problem: Low Signal in Brain Tissue

  • Cause: Ion suppression from phospholipids.

  • Fix: Use SPE (Solid Phase Extraction) with a C18 cartridge instead of simple LLE.[3] Wash with 40% Methanol before elution.

References

  • Reddy, D. S., & Rogawski, M. A. (2002). Stress-induced deoxycorticosterone-derived neurosteroids modulate GABA(A) receptor function and seizure susceptibility. Journal of Neuroscience.

  • Mellon, S. H., & Griffin, L. D. (2002). Neurosteroids: biochemistry, modes of action, and clinical relevance. Journal of Clinical Endocrinology & Metabolism.

  • Caruso, A., et al. (2013). Liquid chromatography–tandem mass spectrometry for the simultaneous quantification of neurosteroids in rat brain. Journal of Pharmaceutical and Biomedical Analysis.

  • Griffiths, W. J., et al. (2016). Steroids, oxysterols, and other lipids: Analysis by liquid chromatography-mass spectrometry. Mass Spectrometry Reviews.

  • MyBioSource. Deoxycorticosterone (DOC) ELISA Kit Specifications and Cross-Reactivity Data.

Validation & Comparative

validating THDOC specificity using delta-subunit knockout mice

Validating THDOC Specificity: A Comparative Guide Using -Subunit Knockout Mice

Executive Summary

The neurosteroid THDOC (3



-subunit-containing GABA_A receptors


In wild-type (WT) systems, THDOC enhances this tonic current at physiological (low nanomolar) concentrations. However, pharmacological isolation of


-subunit knockout (KO) mice

Part 1: The Biological Context – Why the -Subunit?

To validate THDOC, one must understand its target. Unlike synaptic








extrasynaptically1
  • High Affinity: They are activated by ambient, low-level GABA spillover.

  • Neurosteroid Sensitivity: They exhibit a unique, high-sensitivity potentiation by neurosteroids like THDOC.

  • The "KO" Logic: If THDOC acts via the

    
    -subunit, its potentiating effect on tonic current should be abolished  in 
    
    
    -KO mice, while synaptic currents (phasic events) remain largely unaffected.
Mechanism of Action Diagram

The following diagram illustrates the differential signaling validated by the KO model.

Gcluster_WTWild Type (WT)cluster_KOδ-Knockout (KO)THDOCTHDOC(10-100 nM)DeltaRecδ-GABA-A Receptor(Extrasynaptic)THDOC->DeltaRec  Binds  NoDeltaNo δ-SubunitExpressedTHDOC->NoDelta  No Target  Cl_InfluxCl- Influx(Tonic Current)DeltaRec->Cl_Influx  Modulates  PotentiationEnhancedInhibitionCl_Influx->Potentiation  Result  NoEffectNo Change inTonic CurrentNoDelta->NoEffect  Result  

Figure 1: Mechanistic validation logic. In WT, THDOC binds

Part 2: Comparative Analysis of Validation Methods

Why use a knockout mouse when recombinant cell lines are cheaper? As an Application Scientist, I argue that physiological context is non-negotiable for neurosteroids.

Feature

-Subunit Knockout Mice
Recombinant Systems (HEK293/Xenopus) Pharmacological Isolation
Physiological Relevance High. Native GABA levels, phosphorylation states, and local metabolism are preserved.Low. Artificial subunit ratios often lead to "mixed" receptor populations that don't exist in nature.Medium. Depends on slice health and drug specificity.
Specificity Confirmation Absolute. Genetic ablation removes the target entirely.Variable. Hard to control exact

:

:

stoichiometry; promiscuous assembly occurs.
Low. No specific antagonist exists for

-receptors; relying on "lack of effect" is risky.
THDOC Sensitivity Definitive. Loss of effect in KO confirms

-dependence.[2]
High , but often requires non-physiological GABA concentrations to detect.Ambiguous. High doses of THDOC can cross-react with

2 subunits.
Cost/Throughput High cost / Low throughput.Low cost / High throughput.Medium cost / Medium throughput.

Verdict: For drug development, HEK cells are for screening. KO mice are for validation. You cannot claim


Part 3: Experimental Protocol (Self-Validating System)

This protocol focuses on Whole-Cell Patch Clamp recording of tonic currents in Dentate Gyrus Granule Cells (DGGCs), a region dense with



The "Self-Validating" Concept

A valid tonic current experiment must prove three things in real-time:

  • Stability: The baseline holding current is stable.

  • Response: THDOC changes the holding current (in WT).

  • GABAergic Origin: A GABA antagonist (Bicuculline/SR-95531) abolishes all current at the end, proving the measured shift was GABA-mediated.

Step-by-Step Workflow

1. Slice Preparation:

  • Prepare 300-350 µm coronal slices containing the hippocampus from adult WT and

    
    -KO mice.
    
  • Critical: Use NMDG-based or sucrose-based cutting solution to preserve interneurons (source of ambient GABA).

2. Recording Solutions:

  • Internal Solution: High [Cl-] (e.g., 140 mM CsCl) is recommended to maximize the driving force for Cl- at -70 mV, making the tonic current inward and easier to resolve.

  • ACSF Additives:

    • Kynurenic Acid (3 mM): Block AMPA/NMDA currents (isolates GABA).

    • TTX (0.5 µM): Block action potentials (removes large synaptic events to isolate tonic current).

    • GABA (5 µM): Optional. Only add if ambient GABA is washed out by high flow rates. In high-quality slices, endogenous GABA is usually sufficient.

3. The Perfusion Protocol:

  • Phase A (Baseline): Record for 5-10 minutes until holding current (

    
    ) is perfectly flat.
    
  • Phase B (Challenge): Perfuse THDOC (10 - 100 nM) .

    • Note: Do not exceed 100 nM. At >1 µM, THDOC can potentiate

      
      2-receptors, leading to false positives in KO mice.
      
  • Phase C (Validation): Perfuse Bicuculline (20 µM) or SR-95531.

    • Result: The current should shift outward significantly, revealing the total tonic GABA current.

Experimental Workflow Diagram

ProtocolStartStart: Whole-Cell Patch(DG Granule Cell)BaselinePhase A: Baseline Recording(TTX + Kynurenic Acid)Wait for stable I_holdStart->BaselineApplyTHDOCPhase B: Apply THDOC(10-100 nM)Baseline->ApplyTHDOCDecisionGenotype?ApplyTHDOC->DecisionWT_RespWT: I_hold increases(Inward shift)Decision->WT_Resp Wild Type KO_RespKO: I_hold unchanged(No shift)Decision->KO_Resp δ-KO ValidationPhase C: Apply Bicuculline(Block all GABA-A)WT_Resp->ValidationKO_Resp->ValidationAnalysisCalculate Tonic Current:Δ(Baseline - Bicuculline)vs.Δ(THDOC - Bicuculline)Validation->Analysis

Figure 2: Operational workflow for electrophysiological validation. Phase C is critical for confirming the GABAergic nature of the current.

Part 4: Data Interpretation & Expected Results[2][3]

When analyzing the data, you are looking for the "THDOC-induced shift" in holding current.

Quantitative Comparison Table
ParameterWild Type (WT)

-KO Mice
Interpretation
Baseline Tonic Current High (~20-50 pA depending on [Cl-])Reduced (often ~50% of WT)

-receptors mediate the majority of tonic current (Mihalek et al., 1999).
Response to THDOC (100 nM) Significant Increase. Holding current shifts inward (more negative).No Significant Change. Holding current remains at baseline.Confirms THDOC requires the

-subunit for efficacy at this concentration.
Response to Bicuculline Large outward shift (blocks both THDOC-enhanced and basal current).Smaller outward shift (blocks remaining non-

tonic current).
Validates that the recorded currents were indeed GABAergic.
Pitfall: The Concentration Trap

If you use 1 µM THDOC , you may see a response in

not



Stick to 10-100 nM for specificity claims.

References

  • Stell, B. M., Brickley, S. G., Tang, C. Y., Farrant, M., & Mody, I. (2003). Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by δ subunit-containing GABAA receptors.[3] Proceedings of the National Academy of Sciences, 100(24), 14439–14444.[3]

  • Mihalek, R. M., Banerjee, P. K., Korpi, E. R., Quinlan, J. J., Firestone, L. L., Homanics, G. E., ... & Sieghart, W. (1999). Attenuated sensitivity to neuroactive steroids in γ-aminobutyrate type A receptor δ subunit knockout mice.[4] Proceedings of the National Academy of Sciences, 96(22), 12905-12910.

  • Spigelman, I., Li, Z., Liang, J., Cagetti, E., Samzadeh, S., Mihalek, R. M., ...[5] & Olsen, R. W. (2003). Reduced inhibition and sensitivity to neurosteroids in hippocampus of mice lacking the GABA(A) receptor δ subunit. Journal of Neurophysiology, 90(2), 903-910.

  • Wohlfarth, K. M., Bianchi, M. T., & Macdonald, R. L. (2002). Enhanced neurosteroid potentiation of ternary GABA(A) receptors containing the δ subunit. Journal of Neuroscience, 22(5), 1541-1549.

Reference Standards for HPLC/LC-MS Analysis of Tetrahydro 11-Deoxycorticosterone (THDOC): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It synthesizes current best practices, comparative analysis of reference material types, and validated methodologies for the analysis of Tetrahydro 11-deoxycorticosterone (THDOC).

Executive Summary & Analyte Profile

Tetrahydro 11-deoxycorticosterone (THDOC) is a potent endogenous neurosteroid that acts as a positive allosteric modulator of GABA-A receptors. Unlike its precursor deoxycorticosterone (DOC), THDOC lacks the 3-keto-4-ene structure, possessing instead a 3α-hydroxy-5α-reduced A-ring.

This structural saturation presents two primary analytical challenges:

  • Stereoisomerism: The existence of four closely related isomers (3α,5α; 3α,5β; 3β,5α; 3β,5β) necessitates high-resolution chromatography.

  • Ionization Efficiency: The absence of a conjugated ketone system reduces ionization efficiency in standard ESI LC-MS workflows compared to corticosteroids like cortisol.

This guide compares reference standard options and outlines a self-validating protocol to ensure data integrity.

Analyte Specifications
FeatureDetail
Primary Analyte 3α,5α-THDOC (Allotetrahydrodeoxycorticosterone)
CAS Number 567-02-2
Molecular Formula C₂₁H₃₄O₃
Monoisotopic Mass 334.2508 Da
Critical Isomers 3α,5β-THDOC (Tetrahydrodeoxycorticosterone); 3β,5α-THDOC

Comparative Analysis of Reference Standards

Selecting the correct reference standard is the single most critical variable in THDOC quantification. Below is an objective comparison of available standard grades and internal standard strategies.

Primary vs. Secondary Reference Materials
Standard GradePurity & CertificationTraceabilityRecommended Application
Certified Reference Material (CRM) >98% with uncertainty budget. ISO 17034 accredited.High (NIST/Pharmacopoeia).Gold Standard: Use for method validation and establishing calibration curves in GLP/GMP environments.
Analytical Standard >95-98%. CoA provided but lacks uncertainty data.Moderate (Manufacturer internal).Routine Analysis: Suitable for research quantification if purity is verified against a CRM or via NMR/qNMR.
Research Grade Variable (>90%). Limited characterization.Low.Qualitative Screening: Use only for retention time identification. NOT for quantification.

Expert Insight: True CRMs for specific neurosteroid metabolites like THDOC are rare compared to parent steroids (e.g., Cortisol). If a CRM is unavailable, you must create a "User-Qualified Primary Standard" by purchasing a high-purity Analytical Standard and verifying its content using Quantitative NMR (qNMR) or by cross-validating against a second independent lot.

Internal Standard (IS) Selection Strategy

The choice of Internal Standard dictates the accuracy of your method, particularly in correcting for matrix effects in LC-MS.

IS TypeProduct ExampleProsConsVerdict
Isotopolog (Ideal) 3α,5α-THDOC-¹³C₃ or -d₄ Co-elutes exactly with analyte. Corrects for matrix suppression at the exact retention time.Extremely rare/expensive. Often requires custom synthesis.Best. Mandatory for clinical assays if available.
Isomeric Surrogate 3β,5α-THDOC-d₄ Chemically similar. Commercially available (e.g., C/D/N Isotopes).Separates chromatographically. Does not correct for matrix effects at the specific elution time of the 3α-isomer.Acceptable. Use only if matrix effects are proven negligible.
Structural Surrogate d₈-Corticosterone or d₄-Pregnenolone Cheap, widely available CRMs.Different retention time and ionization physics. Poor correction for specific neurosteroid losses.Avoid. High risk of quantitative bias.

Critical Warning: Many commercial "Deuterated THDOC" standards are actually the 3β-isomer (3β,21-dihydroxy-5α-pregnan-20-one-d4). You must verify the stereochemistry on the Certificate of Analysis. Using a 3β-IS for a 3α-analyte will result in two distinct peaks; integration windows must be set carefully.

Validated Experimental Protocol

This protocol prioritizes the separation of the 3α,5α (neuroactive) isomer from the 3α,5β (inactive/less active) isomer.

Chromatographic Conditions (The "Biphenyl" Advantage)

While C18 columns are standard, Biphenyl stationary phases are superior for separating steroid isomers due to pi-pi interactions with the steroid backbone.

  • Column: Kinetex Biphenyl or Accucore Biphenyl (2.1 x 100 mm, 1.7 µm or 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes better pi-pi selectivity than Acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 40% B (Isocratic hold to focus analytes)

    • 1-10 min: 40% -> 75% B (Linear ramp)

    • 10-12 min: 95% B (Wash)

    • 12.1-15 min: 40% B (Re-equilibration)

Detection Parameters (LC-MS/MS)
  • Ionization: ESI Positive Mode (Note: Sensitivity is lower than Corticosterone).

  • Transitions (MRM):

    • Quantifier: 335.2 [M+H]⁺ → 271.2 [M+H - H₂O - HCOOH]⁺ (Water loss + A-ring cleavage).

    • Qualifier: 335.2 → 253.2.

  • Derivatization Option: For ultra-low sensitivity (plasma < 100 pg/mL), derivatize with Dansyl Hydrazine (targets C20 ketone) to enhance ionization by 10-50 fold.

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for THDOC analysis.

THDOC_Workflow Start Start: THDOC Analysis Standard_Sel 1. Reference Standard Selection Start->Standard_Sel Check_Isomer Check Stereochemistry: Is it 3α,5α (Allo) or 3α,5β? Standard_Sel->Check_Isomer IS_Sel 2. Internal Standard Selection Check_Isomer->IS_Sel Confirmed 3α,5α IS_Choice Is 3α-d4 available? IS_Sel->IS_Choice IS_Surrogate Use 3β-d4 Surrogate (Expect RT shift) IS_Choice->IS_Surrogate No IS_Ideal Use 3α-d4 Isotopolog (Co-elution) IS_Choice->IS_Ideal Yes Column_Sel 3. Column Selection IS_Surrogate->Column_Sel IS_Ideal->Column_Sel Col_Type C18 vs Biphenyl? Column_Sel->Col_Type Col_C18 C18 Column (Poor Isomer Resolution) Col_Type->Col_C18 Col_BiPh Biphenyl Column (High Isomer Resolution) Col_Type->Col_BiPh Analysis 4. LC-MS/MS Analysis Col_C18->Analysis Col_BiPh->Analysis Data_QC 5. Data QC: Check Ion Ratio & RT of Isomers Analysis->Data_QC

Caption: Decision tree for optimizing THDOC analysis. Green nodes indicate best practices for high-integrity data.

Performance Data & Troubleshooting

Expected Retention Times (Simulated for Biphenyl Phase)

The following table highlights why Biphenyl columns are recommended over C18 for this specific application.

AnalyteRetention Time (Biphenyl)Retention Time (C18)Resolution (Rs) on Biphenyl
3α,5α-THDOC (Target) 6.2 min5.8 min--
3α,5β-THDOC (Isomer) 6.8 min5.9 min> 1.5 (Baseline)
3β,5α-THDOC (Isomer) 5.5 min5.7 min> 2.0
Progesterone (Interference) 9.1 min8.5 min> 5.0

Note: Data is illustrative of relative selectivity improvements using Methanol/Biphenyl systems compared to standard Water/Acetonitrile/C18 systems.

Self-Validating the Standard

Before running samples, perform this Identity Check :

  • Inject your "3α,5α-THDOC" standard.

  • Inject a "3α,5β-THDOC" standard (purchase separately as a qualitative marker).

  • Pass Criteria: The two peaks must be baseline resolved. If your "pure" standard shows a shoulder or double peak, it has degraded or isomerized (common in solution over time).

References

  • Porcu, P., et al. (2009).[1] "Simultaneous quantification of GABAergic 3α,5α/3α,5β neuroactive steroids in human and rat serum." Steroids, 74(4-5), 463-473.[1] Link

  • Thermo Fisher Scientific. (2018). "Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS." Application Note 21882. Link

  • Reddy, D.S., & Rogawski, M.A. (2002). "Stress-Induced Deoxycorticosterone-Derived Neurosteroids Modulate GABAA Receptor Function and Seizure Susceptibility." Journal of Neuroscience, 22(9), 3795-3805. Link

  • Seralini, G.E., et al. (2015). "Analytical Methods for the Determination of Neuroactive Steroids." Journal of Steroid Biochemistry and Molecular Biology. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

Sources

A Researcher's Guide to Navigating Cortisol Antibody Cross-Reactivity with THDOC and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience, endocrinology, and drug development, the accurate measurement of cortisol is paramount. However, a significant and often overlooked challenge lies in the cross-reactivity of cortisol antibodies with endogenous neurosteroids, particularly tetrahydrodeoxycorticosterone (THDOC) and its metabolites. This guide provides an in-depth comparison of the principles of antibody cross-reactivity, its structural basis, and a framework for validating cortisol immunoassays to ensure data integrity.

The Challenge of Specificity in Steroid Immunoassays

The neurosteroid THDOC, a potent modulator of the GABA-A receptor, is a critical molecule in the study of stress, anxiety, and neurological disorders.[6] Its synthesis from deoxycorticosterone (DOC) results in a structure that shares similarities with cortisol, creating a potential for cross-reactivity in cortisol immunoassays.[7][8]

Structural Basis for Potential Cross-Reactivity: Cortisol vs. THDOC

To understand the potential for cross-reactivity, a comparison of the molecular structures of cortisol and THDOC is essential. Both are steroid hormones with the characteristic four-ring cyclopentanoperhydrophenanthrene nucleus.

dot graph "Steroid_Structures" { layout=neato; node [shape=none, margin=0]; cortisol [label=<Cortisol>]; thdoc [label=<THDOC>]; } Caption: Molecular structures of Cortisol and THDOC.

Key structural differences that influence antibody recognition include:

  • Hydroxyl Group at C11: Cortisol possesses a hydroxyl group at the 11th carbon position, which is absent in THDOC. This is a significant distinguishing feature.

  • Hydroxyl Group at C17: Cortisol has a hydroxyl group at the 17th carbon, which is also not present in THDOC.

  • Saturation of the A-ring: THDOC has a fully saturated A-ring, whereas cortisol has a double bond between carbons 4 and 5 in the A-ring.

Antibodies are raised against specific epitopes on the target molecule. If the immunogen used to generate a cortisol antibody was designed in a way that the C11 and C17 hydroxyl groups are not key components of the epitope, there is a higher probability of cross-reactivity with molecules like THDOC that lack these features but share other structural similarities.

The Steroidogenic Pathway: A Source of Cross-Reactants

Understanding the metabolic relationship between these steroids further highlights the potential for interference. THDOC is not directly synthesized from cortisol, but they share precursors.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone DHDOC 5α-dihydrodeoxycorticosterone (DHDOC) Deoxycorticosterone->DHDOC 5α-reductase Cortisol Cortisol Corticosterone->Cortisol THDOC Tetrahydrodeoxycorticosterone (THDOC) DHDOC->THDOC 3α-hydroxysteroid dehydrogenase

As shown in the pathway, both cortisol and THDOC originate from cholesterol and share common intermediates like progesterone. In conditions of stress or in certain disease states, the flux through these pathways can be altered, leading to changes in the circulating concentrations of these steroids and their metabolites, further complicating immunoassay measurements.[8]

Assessing Cross-Reactivity: A Practical Guide

Given the scarcity of explicit cross-reactivity data for THDOC in most commercially available cortisol antibody datasheets, it is imperative for researchers to perform in-house validation. The competitive ELISA is a standard method for quantifying antibody cross-reactivity.

Experimental Workflow: Competitive ELISA for Cross-Reactivity

Competitive_ELISA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A Coat plate with Cortisol-conjugate B Block non-specific binding sites A->B C Prepare standard curve of Cortisol B->C D Prepare serial dilutions of THDOC & metabolites B->D E Add Cortisol standards or THDOC dilutions + Cortisol antibody C->E D->E F Incubate to allow competition E->F G Wash to remove unbound antibody F->G H Add enzyme-linked secondary antibody G->H I Wash to remove unbound secondary antibody H->I J Add substrate and measure signal I->J K Plot standard curve (Signal vs. [Cortisol]) J->K M Plot inhibition curve for THDOC (Signal vs. [THDOC]) J->M L Determine IC50 for Cortisol K->L O Calculate % Cross-Reactivity L->O N Determine IC50 for THDOC M->N N->O

Step-by-Step Protocol for Competitive ELISA
  • Plate Coating: Coat a 96-well microplate with a cortisol-protein conjugate (e.g., Cortisol-BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Prepare a standard curve of unlabeled cortisol at known concentrations.

    • Prepare serial dilutions of the potential cross-reactant (THDOC and its metabolites).

    • In a separate plate or tubes, pre-incubate the cortisol antibody with either the cortisol standards or the cross-reactant dilutions for 1-2 hours.

    • Transfer the antibody-steroid mixtures to the coated and blocked 96-well plate.

    • Incubate for 1-2 hours at room temperature to allow the free antibody to bind to the coated cortisol conjugate.

  • Washing: Repeat the wash step.

  • Detection:

    • Add an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) that binds to the primary cortisol antibody. Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add a substrate (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of cortisol or cross-reactant in the sample.

Data Analysis and Interpretation
  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for both cortisol and the potential cross-reactant.

  • Determine the IC50: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. Determine the IC50 for both cortisol (IC50_cortisol) and the cross-reactant (IC50_cross-reactant).

  • Calculate Percentage Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50_cortisol / IC50_cross-reactant) x 100 [9]

Table 1: Hypothetical Cross-Reactivity Data for a Cortisol Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
Cortisol1.5100%
THDOC752%
Prednisolone1015%
Deoxycorticosterone503%
Progesterone>1000<0.15%

Best Practices for Ensuring Data Integrity

To mitigate the risks associated with cross-reactivity and ensure the reliability of your cortisol measurements, consider the following best practices:

  • Thoroughly Review Manufacturer's Datasheets: While often incomplete, these documents are the first source of information on antibody specificity. Look for any data on cross-reactivity with structurally related steroids.

  • Perform In-House Validation: As detailed above, a competitive ELISA is a critical step to determine the cross-reactivity of your specific cortisol antibody with THDOC and other relevant metabolites under your experimental conditions.

  • Consider the Biological Context: The potential for significant interference from cross-reacting metabolites will depend on their physiological or pathological concentrations in your samples.

  • Use of Mass Spectrometry for Confirmation: When feasible, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and ability to distinguish between structurally similar molecules.[4] It can be used to validate immunoassay results, especially for critical samples.

  • Inclusion of Appropriate Controls: Always include positive and negative controls in your immunoassays to monitor assay performance.

Conclusion

References

  • Discovery Sci. Determining Cross Reactivity with an ELISA. [Link]

  • Healio. Are serum cortisol measurements by immunoassays reliable?: A case series. [Link]

  • German Research Products. THDOC - Tetrahydrodeoxycorticosterone. [Link]

  • International Online Medical Council (IOMC). Does Interrelationship of Allopregnanolone and Tetrahydrodeoxycorticosterone during Pregnancy and Postpartum Depression Exist? A Review of the Current Evidence. [Link]

  • Annals of Laboratory Medicine. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry?. [Link]

  • Taylor & Francis. Tetrahydrodeoxycorticosterone – Knowledge and References. [Link]

  • MDPI. Validation of a Commercial ELISA Kit for Non-Invasive Measurement of Biologically Relevant Changes in Equine Cortisol Concentrations. [Link]

  • Wikipedia. Tetrahydrodeoxycorticosterone. [Link]

  • National Center for Biotechnology Information. Stress-Induced Deoxycorticosterone-Derived Neurosteroids Modulate GABAA Receptor Function and Seizure Susceptibility. [Link]

  • R-Biopharm. CORTICOSTEROID ELISA A competitive enzyme immunoassay for screening and quantitative analysis of corticosteroids in various matr. [Link]

  • Oxford Academic. Impact of old and current immunoassays on the 1 mg overnight dexamethasone suppression test: comparison with LC-MS/MS. [Link]

  • MDPI. Cortisol Immunosensors: A Literature Review. [Link]

  • Endocrinology and Metabolism. Clinical and Technical Aspects in Free Cortisol Measurement. [Link]

  • E3S Web of Conferences. Validation of Commercial ELISA kit for Non-Invasive Measurement of Cortisol Concentrations and the Evaluation of the Sampling Time of Blood and Fecal Sample in Aceh Cattle. [Link]

  • Columbia University. Competitive ELISA Protocol. [Link]

  • SSRN. Comparison and Validation of Commercial Elisa Kits for Quantification of Fecal Cortisol Metabolites in Atlantic Salmon (Salmon Salar). [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • PLOS One. Increased glucocorticoid metabolism in diabetic kidney disease. [Link]

  • PubMed. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans. [Link]

  • VTechWorks. Validation of a Commercial ELISA Kit for Non-Invasive Measurement of Biologically Relevant Changes in Equine Cortisol Concentrations. [Link]

  • Quansys Biosciences. Cross reactivity testing at Quansys Biosciences. [Link]

  • Taylor & Francis Online. Developmental and adult stress: effects of steroids and neurosteroids. [Link]

  • St John's Laboratory. Competitive ELISA protocol. [Link]

  • ResearchGate. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans | Request PDF. [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]

  • Bio-Rad. Anti Cortisol Antibody, clone 137.5A12F. [Link]

  • Antibodies.com. ELISA: The Complete Guide. [Link]

  • National Center for Biotechnology Information. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • National Center for Biotechnology Information. Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus. [Link]

  • National Center for Biotechnology Information. Inhibition by α-Tetrahydrodeoxycorticosterone (THDOC) of Pre-Sympathetic Parvocellular Neurones in the Paraventricular Nucleus of Rat Hypothalamus. [Link]

  • ResearchGate. Cortisol immunoassay cross-reactivity and similarity predictions. A.... [Link]

  • Wikipedia. Cortisol. [Link]

  • Dr.Oracle. How to manage cross-reactivity with 11-deoxycortisol in cortisol measurement?. [Link]

  • Longdom Publishing. Cross-reactivity of synthetic corticosteroids on cortisol serum levels: A comparison between three different immunoassays. [Link]

  • ResearchGate. Chemical structures of major endogenous neurosteroids. THDOC differs.... [Link]

  • Biocompare. Anti-Cortisol Antibody Products. [Link]

  • ResearchGate. De novo synthesis of cortisol and THDOC in the adult zebrafish brain.... [Link]

  • Journal of Endocrinology. REVIEW The mislabelling of deoxycorticosterone: making sense of corticosteroid structure and function. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。